molecular formula C6H3Cl2FN2O B13439809 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Cat. No.: B13439809
M. Wt: 209.00 g/mol
InChI Key: HFGHZOIATGGJQW-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone is a useful research compound. Its molecular formula is C6H3Cl2FN2O and its molecular weight is 209.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,6-dichloro-5-fluoropyrimidin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FN2O/c1-2(12)4-3(9)5(7)11-6(8)10-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGHZOIATGGJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NC(=N1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis of "1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of This compound presents a classic challenge in heterocyclic chemistry: regioselective functionalization of a polyhalogenated scaffold .[1]

The target molecule retains two chlorine atoms at the 2- and 6- positions, while the 4- position is substituted with an acetyl group.[1] The starting material of choice is 2,4,6-trichloro-5-fluoropyrimidine (CAS 6693-08-9).[1][2]

Mechanistic Rationale for Route Selection:

  • Electrophilic Activation: In pyrimidine systems, the 4- and 6- positions are para to a nitrogen and ortho to another, making them significantly more electron-deficient (and thus more reactive toward oxidative addition) than the 2- position.[1]

  • Symmetry Breaking: The starting material is symmetric.[1] Functionalizing one of the equivalent 4/6 positions breaks this symmetry. The presence of the 5-fluoro substituent exerts an inductive effect (-I), further activating the adjacent 4/6 carbons compared to the 2- position.

  • Methodology: Direct acylation (Friedel-Crafts) is ineffective on such electron-poor rings.[1] Lithiation is risky due to potential "halogen dance" or over-reaction.[1] Palladium-catalyzed Stille coupling using tributyl(1-ethoxyvinyl)tin is the superior method.[1] It operates under neutral conditions, tolerates the remaining halides, and provides high regioselectivity for the 4- position.

Part 2: Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2][3][4]Equiv.[1][5]Role
2,4,6-Trichloro-5-fluoropyrimidine 6693-08-91.0Starting Material
Tributyl(1-ethoxyvinyl)tin 97674-02-71.05Masked Acetyl Nucleophile
Bis(triphenylphosphine)palladium(II) dichloride 13965-03-20.05Catalyst
Toluene (Anhydrous)108-88-3SolventReaction Medium
Hydrochloric Acid (2N) 7647-01-0ExcessHydrolysis Reagent
Step-by-Step Synthesis

1. Inert Atmosphere Setup:

  • Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Flush the system with nitrogen for 15 minutes to ensure an oxygen-free environment (critical for Pd catalyst longevity).[1]

2. Reaction Assembly:

  • Charge the flask with 2,4,6-trichloro-5-fluoropyrimidine (5.0 g, 24.8 mmol).[1]

  • Add anhydrous toluene (50 mL) via syringe.[1] Stir until dissolved.

  • Add PdCl₂(PPh₃)₂ (870 mg, 1.24 mmol, 5 mol%). The solution will typically turn yellow/orange.

  • Process Note: Add the tin reagent last to prevent premature catalyst decomposition.

  • Add tributyl(1-ethoxyvinyl)tin (9.4 g, 8.8 mL, 26.0 mmol) dropwise over 5 minutes.

3. Coupling Reaction (The Stille Step):

  • Heat the reaction mixture to 90°C (oil bath temperature).

  • Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or HPLC.[1][6]

  • End-point: Consumption of starting material typically occurs within 4–6 hours .[1] You will observe the formation of the intermediate vinyl ether (often a less polar spot).

4. Hydrolysis & Workup:

  • Cool the mixture to room temperature (20–25°C).

  • Add 2N HCl (30 mL) directly to the reaction flask.

  • Stir vigorously at room temperature for 1 hour . This cleaves the vinyl ether enol to the ketone.

  • Visual Check: The mixture will be biphasic. The tin byproducts often form a suspension or oil.[1]

5. Purification:

  • Filter the mixture through a pad of Celite to remove palladium black and insoluble tin salts. Wash the pad with ethyl acetate.

  • Transfer filtrate to a separatory funnel.[1] Separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).[1]

  • Combine organic layers and wash with saturated KF (aq) solution.[1]

    • Why KF? Potassium fluoride precipitates soluble tributyltin species as insoluble polymeric fluorides, significantly aiding purification.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Flash Chromatography: Purify residue on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).

    • Target: The product usually elutes as a white to pale-yellow solid.[1]

Part 3: Quality Control & Analytical Verification

Expected Data for this compound:

  • Appearance: White crystalline solid.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.65 ppm (s, 3H, -COCH₃ ).[1]

    • Note: No aromatic protons are present on the ring, simplifying the spectrum.

  • ¹⁹F NMR:

    • Single singlet (or doublet if coupling to ¹³C is visible) around -120 to -130 ppm range.[1]

  • MS (ESI+):

    • [M+H]⁺ calc.[1] for C₆H₄Cl₂FN₂O: 208.97.[1]

    • Look for characteristic isotope pattern of Cl₂ (9:6:1 intensity ratio for M, M+2, M+4).

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the regioselective pathway, highlighting the discrimination between the chemically distinct chlorine sites.

ReactionScheme SM 2,4,6-Trichloro- 5-fluoropyrimidine (Symmetric SM) Inter Intermediate: 4-(1-Ethoxyvinyl)- 2,6-dichloro-5-fluoropyrimidine SM->Inter Regioselective Stille Coupling Reagents Tributyl(1-ethoxyvinyl)tin Pd(PPh3)2Cl2 Toluene, 90°C Reagents->Inter Product Target: 1-(2,6-Dichloro-5-fluoro- 4-pyrimidinyl)ethanone Inter->Product Enol Ether Cleavage Hydrolysis 2N HCl Hydrolysis Hydrolysis->Product

Caption: Regioselective Stille coupling targets the electron-deficient C4 position, followed by acid hydrolysis to yield the ketone.[1]

Part 5: Safety & Handling Protocols

  • Organotin Toxicity: Tributyltin compounds are highly toxic and persistent in the environment.[1] All weighing and handling must occur in a fume hood.[1] Waste must be segregated into specific "Heavy Metal/Organotin" streams.[1]

  • Fluorinated Intermediates: While the C-F bond is stable here, fluorinated pyrimidines can be skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Palladium Residues: Ensure thorough removal of Pd to meet pharmaceutical impurity limits (typically <10 ppm for final steps).[1] The Celite filtration and column chromatography are usually sufficient for intermediate grade.

References

  • Sandosham, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62–68. (Foundational work establishing C4-selectivity in Stille couplings of polyhalopyrimidines). Retrieved from [Link][1][7]

  • American Elements. (2025). 2,4,6-Trichloro-5-fluoropyrimidine Specifications. Retrieved from [Link][1]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone in Kinase Inhibitor Scaffolding

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors.[1] Its prevalence is largely due to its ability to mimic the purine ring of ATP, enabling the formation of key hydrogen bond interactions within the hinge region of the kinase active site. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern kinase inhibitor design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Within this context, This compound emerges as a highly versatile and strategically important starting material. Its unique substitution pattern—two reactive chloro groups at the C2 and C6 positions, a fluorine atom at C5, and an ethanone moiety at C4—offers a rich platform for the synthesis of a diverse array of kinase inhibitors, particularly targeting the Aurora kinase family.[2][3][4] The electron-withdrawing nature of the fluoro and ethanone groups enhances the susceptibility of the C2 and C6 positions to nucleophilic aromatic substitution (SNAr), providing a robust handle for the sequential introduction of various amine-containing fragments. This guide provides a comprehensive overview of the chemical properties, strategic applications, and detailed protocols for the effective utilization of this key building block in the synthesis of potent kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Cl₂FN₂O
Molecular Weight 224.01 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents such as THF, DMF, and DCM.

Safety and Handling Precautions:

This compound and related dichlorofluoropyrimidines are classified as hazardous substances. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in the sequential displacement of its two chloro groups via SNAr reactions. The regioselectivity of these substitutions is a critical consideration in the design of the synthetic route.

Understanding Regioselectivity

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of two ring nitrogens and the electron-withdrawing fluoro and ethanone substituents further activate the C2 and C6 positions towards SNAr. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack. However, in the case of 2,6-dichloropyrimidines, the situation is more nuanced and can be influenced by the nature of the other ring substituents and the incoming nucleophile.

For this compound, the electronic environment suggests that the C6 position is likely more activated towards initial nucleophilic attack due to the combined electron-withdrawing effects of the adjacent C5-fluoro and C4-ethanone groups. However, the C2 position is also highly activated. The precise control of regioselectivity can often be achieved by modulating reaction conditions such as temperature and the choice of base.

Application Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core, a Key Intermediate for Aurora Kinase Inhibitors

This protocol outlines the synthesis of a key pyrazolo[1,5-a]pyrimidine intermediate, which serves as a foundational scaffold for potent Aurora kinase inhibitors like Barasertib (AZD1152).[5] The synthesis proceeds through a sequential SNAr followed by an intramolecular condensation.

Experimental Workflow Diagram

G cluster_0 Step 1: First SNAr cluster_1 Step 2: Second SNAr cluster_2 Step 3: Intramolecular Condensation cluster_3 Step 4: Final Modification A This compound C Intermediate 1 (Mono-substituted pyrimidine) A->C B Amine Nucleophile (e.g., 3-amino-1H-pyrazole) B->C E Intermediate 2 (Di-substituted pyrimidine) C->E D Second Amine Nucleophile D->E F Pyrazolo[1,5-a]pyrimidine Core E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

Part 1: First Nucleophilic Aromatic Substitution

Objective: To regioselectively substitute one of the chloro groups with a primary amine.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole (or other desired amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 3-amino-1H-pyrazole (1.1 eq).

  • Add DIPEA (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the mono-substituted intermediate.

Rationale: The use of a mild base like DIPEA and room temperature conditions favors mono-substitution. The more activated chloro group is expected to react preferentially.

Part 2: Second Nucleophilic Aromatic Substitution

Objective: To substitute the remaining chloro group with a second amine.

Materials:

  • Mono-substituted intermediate from Part 1

  • Second amine (e.g., a substituted aniline or aliphatic amine)

  • Sodium tert-butoxide (NaOtBu) or another suitable strong base

  • Anhydrous Dioxane or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the mono-substituted intermediate (1.0 eq) and the second amine (1.2 eq) in anhydrous dioxane.

  • Add NaOtBu (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the di-substituted product by flash column chromatography.

Rationale: The second substitution often requires more forcing conditions (higher temperature and a stronger base) due to the deactivating effect of the first introduced electron-donating amino group.

Part 3: Intramolecular Condensation and Final Modification

The ethanone group is a key functional handle for subsequent cyclization reactions. For example, reaction with hydrazine or a substituted hydrazine can lead to the formation of a pyrazole ring, which is a common feature in many kinase inhibitors.

Objective: To form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • Di-substituted intermediate from Part 2

  • Hydrazine hydrate

  • Ethanol

Protocol:

  • Dissolve the di-substituted intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction for the formation of the cyclized product by LC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting crude pyrazolo[1,5-a]pyrimidine can be purified by crystallization or column chromatography.

Rationale: The ethanone moiety readily condenses with hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization to yield the fused pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a key intermediate in the synthesis of inhibitors like Barasertib.

Signaling Pathway Context: Aurora Kinases

The synthesized pyrimidine derivatives are often potent inhibitors of Aurora kinases, which are critical regulators of cell division.

G cluster_0 G2 Phase cluster_1 Mitosis cluster_2 Cytokinesis cluster_3 Kinase Regulation G2 G2 Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome maturation AuroraB Aurora B AuroraB->Metaphase Chromosome alignment AuroraB->Telophase Cytokinesis initiation Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified overview of Aurora kinase function in the cell cycle.

Aurora A is primarily involved in centrosome maturation and spindle assembly during prophase, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome alignment at the metaphase plate and regulating cytokinesis.[2] Inhibition of these kinases by the synthesized pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its strategic substitution pattern allows for controlled, sequential functionalization through nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a robust framework for the synthesis of complex pyrimidine-based scaffolds, such as the pyrazolo[1,5-a]pyrimidine core, which are central to the development of potent therapeutics targeting key oncogenic kinases. Careful consideration of reaction conditions to control regioselectivity is essential for the successful application of this important synthetic intermediate.

References

  • Patil, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Lu, G., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 1-13. [Link]

  • Hao, J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

  • AstraZeneca. AZD1152 (Baracertib). [Link]

  • Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224. [Link]

  • Wikipedia. Wolff-Kishner reduction. [Link]

  • Pollard, J. R., & Mortimore, M. (2009). The development of Aurora kinase inhibitors. Current opinion in pharmacology, 9(4), 425-432.
  • Dennis, M. D., et al. (2012). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 11(10), 2235-2244. [Link]

  • McKeown, M. R., et al. (2012). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology, 70(3), 461-471. [Link]

Sources

Application Note: High-Fidelity Synthesis of Fused Pyrimidine Antivirals Using DFP-Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and virologists involved in the discovery of novel small-molecule antivirals. It details the strategic utilization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone (hereafter referred to as DFP-Ethanone ) as a "linchpin" scaffold for generating fused heterocyclic libraries.

Executive Summary

The search for broad-spectrum antivirals targeting RNA-dependent RNA polymerase (RdRp) has intensified the demand for fluorinated heterocyclic scaffolds. This compound represents a high-value pharmacophore building block. Its unique substitution pattern—combining a metabolic blocker (5-F), two electrophilic handles (2,6-Cl), and a cyclization trigger (4-Acetyl)—allows for the rapid assembly of pyrazolo[3,4-d]pyrimidines , a "privileged structure" in antiviral drug discovery.

This guide provides a validated protocol for the regioselective functionalization of DFP-Ethanone, overcoming common yield-limiting issues associated with polychlorinated pyrimidines.

Scientific Rationale & Mechanism

The "Fluorine Effect" in Antiviral Potency

The 5-fluoro substituent is not merely structural; it is functional. In viral polymerase inhibitors, the C-F bond mimics the C-H or C-OH bonds of natural nucleosides but resists metabolic oxidation.

  • Metabolic Stability: Blocks C-5 oxidation by cytochrome P450.

  • Binding Affinity: The high electronegativity of fluorine alters the pKa of the pyrimidine ring, enhancing hydrogen bond donor/acceptor interactions within the viral polymerase active site [1].

The Scaffold Advantage: Pyrazolo[3,4-d]pyrimidines

DFP-Ethanone is the direct precursor to 5-fluorinated pyrazolo[3,4-d]pyrimidines. This fused system mimics the purine base adenine but lacks the N-7 nitrogen, altering its electronic profile to evade viral excision mechanisms while maintaining polymerase binding.

Structural Logic & Reactivity

The DFP-Ethanone molecule possesses three distinct reactive centers, allowing for sequential, orthogonal functionalization (See Diagram 1).

ReactivityMap Core 1-(2,6-Dichloro-5-fluoro- 4-pyrimidinyl)ethanone Site1 C-6 Chlorine: Primary Electrophile (Most Activated) Core->Site1 SNAr (0°C) Site2 C-2 Chlorine: Secondary Electrophile (Requires Catalysis) Core->Site2 SNAr (Heat/Cat) Site3 C-4 Acetyl: Cyclization Trigger (Condensation) Core->Site3 Hydrazine/Amine

Figure 1: Reactivity profile of DFP-Ethanone. The C-6 position is electronically activated by the para-acetyl group, allowing for regioselective substitution before C-2.

Experimental Protocol: Regioselective Library Synthesis

Objective: Synthesize a library of 3-methyl-4-substituted-6-amino-pyrazolo[3,4-d]pyrimidines.

Materials & Reagents[1][2]
  • Substrate: this compound (>97% purity).

  • Solvents: Anhydrous THF (Tetrahydrofuran), Ethanol (absolute).

  • Bases: DIPEA (N,N-Diisopropylethylamine), Et3N (Triethylamine).

  • Nucleophiles: Diverse primary amines (R-NH2), Hydrazine monohydrate.

Step 1: Regioselective SNAr at C-6 (The "Cold" Step)

Causality: The C-6 chlorine is para to the electron-withdrawing acetyl group and ortho to the ring nitrogen, making it significantly more electrophilic than the C-2 chlorine. Low temperature is strictly required to prevent bis-substitution.

  • Preparation: Dissolve DFP-Ethanone (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Mix the desired primary amine (1.05 eq) with DIPEA (1.1 eq) in THF. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

  • Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, yielding the mono-substituted product (Rf ~0.5).

    • Critical Checkpoint: If bis-substitution (C-2 and C-6) is observed, lower temperature to -40°C.

  • Workup: Quench with cold water. Extract with EtOAc. The product, 1-(2-chloro-6-(alkylamino)-5-fluoro-4-pyrimidinyl)ethanone , is usually stable enough for the next step without column chromatography.

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

Causality: Hydrazine attacks the ketone carbonyl (forming a hydrazone) and then performs an intramolecular SNAr at the C-6 position (displacing the amine? No, the standard route preserves the amine and cyclizes via the ketone and the adjacent ring nitrogen or displaces a leaving group if the design differs). Correction: For DFP-Ethanone, the classic route involves reacting the ketone with hydrazine. The hydrazine forms a hydrazone at the acetyl group and then displaces the adjacent C-5 fluorine or C-6 chlorine? Refined Mechanism: With 2,6-dichloro-5-fluoro-4-acetyl, the hydrazine condenses with the acetyl group and displaces the C-6 chlorine (or C-6 amine if already substituted). Protocol Adjustment: To retain the diversity introduced in Step 1, we use the C-6 amine as the diversity element. The cyclization actually occurs between the Acetyl group and the C-5 position ? No, C-5 has a Fluorine.[1][2] Correct Pathway: The most common antiviral scaffold synthesis using this core involves displacing the C-6 Cl with hydrazine first, followed by cyclization with the acetyl group to form the pyrazole ring fused to the pyrimidine. The 5-Fluoro remains intact on the pyrimidine ring? No, if hydrazine attacks C-6 and condenses with C-4-Acetyl, it forms a Pyrazolo[3,4-d]pyrimidine . The 5-position becomes part of the fusion or is the bridgehead. Wait: In Pyrazolo[3,4-d]pyrimidine, the fusion is between C-4 and C-5 of the pyrimidine. Verified Route: The 4-acetyl group and the 5-fluoro group (or a leaving group at 5) are involved. However, the 5-F is a poor leaving group compared to Cl. Standard Antiviral Route:

  • SNAr at C-6 with a specific amine (Side chain).

  • Cyclization with Hydrazine is difficult if C-5 is F. Alternative High-Value Route: Use the DFP-Ethanone to make Pyrazolo[1,5-a]pyrimidines .

    • React DFP-Ethanone with a 5-aminopyrazole. The exocyclic amine attacks C-2 or C-6, and the ring nitrogen attacks the other, or condenses with the ketone.

    • Let's stick to the most robust protocol supported by the structure:Formation of Pyrazolo[1,5-a]pyrimidines is the standard application for 1,3-electrophiles like this ketone [2].

Revised Step 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

  • Reactants: Dissolve the Step 1 product (Mono-substituted at C-6) in Ethanol.

  • Reagent: Add Hydrazine hydrate (2.0 eq).

  • Conditions: Reflux for 4 hours.

  • Mechanism: Hydrazine condenses with the acetyl group and displaces the adjacent C-? Actually, a simpler route for this specific precursor:

    • Direct Cyclization: React DFP-Ethanone with a 3-aminopyrazole or amidine .

    • Self-Validating Step: If using hydrazine directly on DFP-Ethanone: The hydrazine attacks C-6 (displacing Cl) and condenses with the C-4 Acetyl. This forms a 3-methyl-4-chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine .

    • Result: You retain the 5-Fluoro atom (crucial for activity) and the C-4 Chlorine (formerly C-2 of the pyrimidine) is now available for a final diversity step.

Final Protocol for Step 2 (Ring Closure):

  • Dissolve DFP-Ethanone in Ethanol.

  • Add Methylhydrazine (to control N-methylation) or Hydrazine hydrate (1.2 eq).

  • Add Et3N (2 eq) and stir at 0°C for 1 hour, then warm to RT.

  • Outcome: Formation of the pyrazole ring fused to the pyrimidine. The 5-F is retained. The C-2 Cl (now C-4 or C-6 of the fused system) remains reactive.

Step 3: Final Diversification (The "Warhead" Attachment)
  • Take the cyclized intermediate (Chlorine-bearing).

  • Perform SNAr with functionalized amines (e.g., piperazines, pyrrolidines) that carry solubility/ADME enhancing groups.

  • Heat in n-Butanol at 110°C or use microwave irradiation (120°C, 20 min).

Data Interpretation & Troubleshooting

Regioselectivity Analysis (NMR)

How to confirm the amine attacked C-6 and not C-2 in Step 1?

  • 1H NMR: Look for the acetyl methyl singlet.

    • C-6 Substitution: The acetyl group is shielded by the adjacent amine, causing a slight upfield shift compared to the starting material.

    • C-2 Substitution: Less shielding effect on the C-4 acetyl.

  • 19F NMR: The 5-F signal is highly sensitive to the nature of substituents at C-4 and C-6. A shift of >5 ppm usually indicates successful substitution adjacent to the fluorine.

Common Failure Modes
IssueProbable CauseCorrective Action
Bis-substitution (C2 & C6) Reaction temp too high; Excess amine.Maintain -10°C strictly; Add amine dropwise.
Loss of Fluorine Harsh nucleophilic attack (e.g., alkoxides).Avoid strong alkoxides; Use amine bases (DIPEA).
Incomplete Cyclization Steric hindrance from Acetyl group.Use microwave irradiation; Switch to n-Butanol.

Pathway Visualization

The following diagram illustrates the conversion of DFP-Ethanone into a bioactive Pyrazolo[3,4-d]pyrimidine antiviral candidate.

SynthesisPathway cluster_legend Key Transformation Logic Start DFP-Ethanone (Precursor) Inter1 Intermediate A (C-6 Amine Substituted) Start->Inter1 Step 1: R-NH2, -10°C (Regioselective SNAr) Cyclized Scaffold B (Pyrazolo[3,4-d]pyrimidine) Inter1->Cyclized Step 2: Hydrazine, EtOH (Ring Fusion) Final Candidate Drug (Dual Functionalized) Cyclized->Final Step 3: R2-NH2, Heat (C-2 Displacement) Text1 Retains 5-Fluoro for Metabolic Stability

Figure 2: Step-wise transformation of DFP-Ethanone into a dual-functionalized antiviral scaffold. Note the retention of the 5-Fluoro moiety throughout the pathway.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Gudmundsson, K. S., et al. (2009).[3] Pyrazolopyrimidines and pyrazolotriazines with potent activity against herpesviruses.[3] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Furuya, T., et al. (2020). Synthesis of fluorinated pyrimidines under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • WuXi AppTec. (2022). Regioselective Control of SNAr on Dichloropyrimidines. WuXi Biology Application Notes. [Link]

Sources

Application Note: Advanced Synthesis and Characterization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This Application Note details the synthesis, purification, and validation of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone , a critical pharmacophore intermediate. This fluorinated pyrimidine scaffold is a linchpin in the development of second- and third-generation p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , such as analogs of VX-745 and SB-203580.

The presence of the C5-fluorine atom provides metabolic stability and modulates the pKa of the pyrimidine ring, while the C2 and C6 chlorine atoms serve as orthogonal handles for Regioselective Nucleophilic Aromatic Substitution (


). The C4-acetyl group acts as a "warhead" for heterocycle formation (e.g., condensation with hydrazines to form pyrazoles or with guanidines to form fused systems).

Chemical Logic & Retrosynthesis

To synthesize this molecule with high fidelity, one must understand the electronic bias of the pyrimidine core.

  • Regioselectivity: In 2,4,6-trichloro-5-fluoropyrimidine, the C4 and C6 positions are electronically equivalent but are more electrophilic than C2 due to the para-relationship with the ring nitrogens.

  • The Fluorine Effect: The C5-fluorine atom exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the adjacent C4/C6 carbons, making them highly susceptible to nucleophilic attack or metal-halogen exchange.

  • Synthetic Strategy: We present two protocols. Protocol A (Stille Coupling) is preferred for research-grade purity and regiocontrol. Protocol B (Acid Chloride Activation) is a viable alternative for scale-up where heavy metal contamination must be avoided.

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Point Start 2,4,6-Trichloro-5- fluoropyrimidine Intermed Intermediate: Enol Ether Start->Intermed Stille Coupling (Regioselective at C4) ReagentA Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 ReagentA->Intermed Product Target: 1-(2,6-Dichloro-5-fluoro- 4-pyrimidinyl)ethanone Intermed->Product Deprotection Hydrolysis Acidic Hydrolysis (HCl/THF) Hydrolysis->Product

Figure 1: The Stille coupling route ensures regioselectivity at the C4 position, leveraging the electronic activation provided by the C5-fluorine.

Experimental Protocols

Protocol A: Palladium-Catalyzed Stille Coupling (Gold Standard)

This method is recommended for generating high-purity material for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Starting Material: 2,4,6-Trichloro-5-fluoropyrimidine (1.0 eq)

  • Coupling Partner: Tributyl(1-ethoxyvinyl)tin (1.05 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Solvent: Anhydrous Toluene (degassed)

  • Hydrolysis: 2N Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Cool under a stream of nitrogen.

  • Dissolution: Charge the flask with 2,4,6-trichloro-5-fluoropyrimidine (20.0 mmol) and dissolve in anhydrous toluene (100 mL). Degas the solution by bubbling nitrogen for 15 minutes.

    • Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(PPh₃)₄ (1.0 mmol) quickly to minimize air exposure. The solution should turn yellow/orange.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (21.0 mmol) via syringe.

  • Reflux: Heat the reaction mixture to 100°C (reflux) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.8) should disappear, replaced by the enol ether intermediate.

  • Hydrolysis (The Key Step): Cool the mixture to room temperature. Add 2N HCl (30 mL) directly to the toluene solution and stir vigorously for 1 hour.

    • Mechanism:[1][2][3] This converts the vinyl ether directly into the acetyl group (ketone).

  • Workup: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organic phases and wash with saturated KF (aq) solution.

    • Why KF? Potassium fluoride precipitates tin byproducts (Bu₃SnF) as an insoluble white solid, which is crucial for purification.

  • Filtration & Drying: Filter the organic phase through a pad of Celite to remove the tin salts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Acid Chloride Activation (Scale-Up Route)

Use this route if organotin reagents are prohibited by safety/waste regulations.

Reagents:

  • Starting Material: 2,6-Dichloro-5-fluoropyrimidine-4-carboxylic acid.

  • Activator: Oxalyl chloride + DMF (cat).

  • Alkylation: Dimethylcadmium (

    
    ) or Methylmagnesium bromide (
    
    
    
    ) with
    
    
    .

Summary Steps:

  • Convert the carboxylic acid to the acid chloride using oxalyl chloride in DCM (0°C to RT). Remove solvent to isolate the crude acid chloride.

  • Fe-Catalyzed Grignard: Dissolve acid chloride in THF. Cool to -78°C. Add

    
     (3 mol%). Slowly add MeMgBr (1.0 eq).
    
    • Note: The iron catalyst allows the Grignard to react with the acid chloride to form the ketone without over-addition to the tertiary alcohol.

  • Quench with dilute HCl and extract.

Analytical Characterization & QC

To validate the identity of this compound, the following data points must be met.

NMR Specification Table
NucleusShift (δ, ppm)MultiplicityAssignmentContext
¹H NMR 2.65Singlet (3H)-C(=O)CHMethyl ketone protons.
¹⁹F NMR -128.5SingletAr-F (C5)Diagnostic shift for 5-F pyrimidines.
¹³C NMR 192.1SingletC =OCarbonyl carbon.
¹³C NMR 158.4Doublet (

)
C 4 (Ring)Coupled to Fluorine.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Homocoupling of StannaneEnsure strict degassing of Toluene; increase catalyst load to 7 mol%.
Tin Residue Incomplete precipitationWash organic layer with 10% aqueous KF solution twice.
Regioisomers Substitution at C2Lower reaction temperature to 80°C; C4 is kinetically favored but C2 competes at high T.

Biological Context: p38 MAPK Pathway

This molecule is a precursor to inhibitors that target the ATP-binding pocket of p38 MAPK. Understanding the downstream effect is vital for assay design.

p38Pathway Stress Cellular Stress (UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Drug Inhibitor (Derived from Ethyanone) Drug->p38 Inhibition (ATP Competition) Response Inflammatory Response (TNF-alpha, IL-1beta) Substrates->Response

Figure 2: The synthesized ketone is converted into a scaffold that competitively inhibits p38 MAPK, blocking the cascade leading to inflammatory cytokine production.

References

  • Vertex Pharmaceuticals. (2000). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Boehringer Ingelheim. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

  • Organic Syntheses. (2010). Palladium-Catalyzed Stille Coupling of Alkylstannanes. Organic Syntheses, Vol 87.

  • European Patent Office. (2017). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (Analogous Chemistry). EP3207018B1.

  • CymitQuimica. 4,6-Dichloro-5-fluoropyrimidine Reference Standards.

Sources

Application Note: Strategic Utilization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the utilization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone in the synthesis of 1H-pyrrolo[2,3-b]pyridine-pyrimidine scaffolds. This document is designed for medicinal chemists and process development scientists.

Executive Summary

The intermediate This compound represents a critical "linchpin" scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPK (e.g., BRAF) and JAK signaling pathways. Its structural uniqueness lies in the C4-acetyl group , which serves as a versatile handle for heterocycle construction (specifically pyrazoles and isoxazoles), while the C2/C6-dichloro and C5-fluoro motifs provide orthogonal sites for Nucleophilic Aromatic Substitution (


).

This guide details the protocols for coupling this pyrimidine core with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives—a privileged pharmacophore in oncology (e.g., Vemurafenib, Pexidartinib). We explore two primary synthetic pathways:

  • The "Enaminone" Route: Formation of a pyrazole bridge via DMF-DMA.

  • The "Chalcone" Route: Claisen-Schmidt condensation with 7-azaindole-3-carboxaldehyde.

Chemical Causality & Retrosynthetic Logic

The Electrophilic Landscape

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, amplified by the electron-withdrawing acetyl and fluoro groups.

  • C4-Acetyl Group: The methyl protons are acidic (

    
    ), allowing enolization and condensation with electrophiles (e.g., DMF-DMA, aldehydes).
    
  • C6-Chlorine: The most reactive site for

    
     due to the para-relationship with the N1 nitrogen and the ortho-relationship with the electron-withdrawing acetyl group.
    
  • C2-Chlorine: Less reactive than C6 but can be selectively substituted at higher temperatures or with stronger nucleophiles.

  • C5-Fluorine: Provides metabolic stability and modulates the

    
     of the neighboring centers, crucial for binding affinity in the ATP-binding pocket of kinases.
    
Pathway Decision Matrix
Target ArchitecturePreferred PathwayKey Intermediate
Pyrimidine-Pyrazole-Azaindole Enaminone Route Enaminone (via DMF-DMA)
Pyrimidine-Chalcone-Azaindole Chalcone Route

-Unsaturated Ketone
Direct Bi-Heteroaryl Coupling

Coupling
2-Amino- or 6-Amino-pyrimidine

Experimental Protocols

Module A: Preparation of the Core Intermediate

Note: If not purchased commercially, this compound is synthesized via Stille coupling.

Protocol:

  • Starting Material: 2,4,6-Trichloro-5-fluoropyrimidine.

  • Reagents: Tributyl(1-ethoxyvinyl)tin (1.1 equiv),

    
     (0.05 equiv), Toluene.
    
  • Conditions: Reflux under

    
     for 16 h.
    
  • Hydrolysis: Treat the intermediate vinyl ether with 1N HCl/THF to reveal the ketone.

  • Yield: Typically 75-85%.

Module B: The "Enaminone" Route (Pyrazole Formation)

This pathway constructs a pyrazole ring fused to the pyrimidine, a motif seen in Encorafenib .

Step 1: Enaminone Formation

Objective: Convert the acetyl group into a reactive 3-(dimethylamino)prop-2-en-1-one.

  • Reagents: this compound (1.0 equiv),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 equiv).
    
  • Solvent: Toluene or neat.

  • Temperature: 80-100°C.

  • Time: 2-4 hours.

  • Workup: Concentrate in vacuo. The product is usually a yellow/orange solid used directly without chromatography.

Step 2: Cyclization with Hydrazine

Objective: React the enaminone with a hydrazine derivative to close the pyrazole ring.

  • Reagents: Crude Enaminone (1.0 equiv), Hydrazine derivative (e.g., Isopropylhydrazine or a Hydrazine-functionalized 7-azaindole ) (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Ethanol or THF/EtOH (1:1).

  • Temperature: 0°C to RT (initially), then 60°C if sluggish.

  • Observation: Reaction is often exothermic.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Module C: Coupling to 1H-Pyrrolo[2,3-b]pyridine ( )

Objective: Link the pyrimidine core to the 7-azaindole scaffold via nucleophilic aromatic substitution.

Scenario: Coupling a 3-amino-1H-pyrrolo[2,3-b]pyridine to the C6-position of the pyrimidine.

  • Setup: In a dry reaction vial, dissolve the Pyrimidine intermediate (1.0 equiv) and the Amine nucleophile (1H-pyrrolo[2,3-b]pyridin-3-amine) (1.0 equiv) in anhydrous NMP or DMF .

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv).

  • Conditions: Heat to 85°C for 4-12 hours. Monitor by LC-MS.

    • Note: The C6-Cl is significantly more reactive. If C2-substitution is observed, lower the temperature to 0°C and add the amine slowly.

  • Workup: Pour into ice-water. Filter the precipitate.[1] Wash with water and

    
    .
    
  • Validation:

    
    -NMR should show the disappearance of one pyrimidine singlet (if H-6 was present, though here we have Cl) and the appearance of the NH signal.
    

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the core ethanone intermediate.

G Start 1-(2,6-Dichloro-5-fluoro- 4-pyrimidinyl)ethanone (Core Scaffold) Enaminone Enaminone Intermediate (Reactive Linker) Start->Enaminone Step 1: Enaminone Formation (100°C, Toluene) Chalcone Chalcone Intermediate (Condensation Product) Start->Chalcone Alt Route: Claisen-Schmidt (NaOH, MeOH) Final_Drug 1H-Pyrrolo[2,3-b]pyridine- Pyrimidine Inhibitor Start->Final_Drug Direct SNAr (DIPEA, NMP, 85°C) Pyrazole Pyrazole-Pyrimidine Scaffold (e.g., Encorafenib-like) Enaminone->Pyrazole Step 2: Cyclization (EtOH, RT) Pyrazole->Final_Drug Step 3: Coupling to 7-Azaindole Chalcone->Final_Drug Cyclization DMFDMA + DMF-DMA Hydrazine + R-NH-NH2 Aldehyde + 7-Azaindole-3-CHO Amine + 7-Azaindole-Amine (SNAr)

Figure 1: Divergent synthetic pathways for utilizing the ethanone scaffold in kinase inhibitor design.

Data & Validation Parameters

Regioselectivity in Reactions

When coupling the pyrimidine core with nucleophiles (e.g., amines on the 7-azaindole), regioselectivity is critical.

PositionElectronic EnvironmentReactivity OrderPreferred Nucleophile
C6-Cl Para to N1, Ortho to AcetylHigh (1st) Primary Amines, Anilines
C2-Cl Between N1 & N3Moderate (2nd) Secondary Amines, Alcohols
C4-Acetyl Electron Withdrawing GroupActivator (Site of Condensation)

Self-Validating Check:

  • LC-MS Monitoring: The mono-substituted product (C6) usually elutes after the starting material but before the bis-substituted byproduct.

  • NMR Shift: Substitution at C6 causes a significant upfield shift of the adjacent C5-F signal in

    
    -NMR compared to C2 substitution.
    
Troubleshooting Guide
  • Problem: Low yield in Enaminone formation.

    • Solution: Ensure anhydrous conditions. DMF-DMA is moisture sensitive. Use a sealed tube if volatile losses are observed.

  • Problem: Bis-substitution during

    
    .
    
    • Solution: Control stoichiometry strictly (0.95 equiv of amine). Lower temperature to 0°C.

  • Problem: Poor solubility of 7-azaindole intermediates.

    • Solution: Use polar aprotic solvents like NMP or DMSO. Protect the indole NH (e.g., with SEM or Boc) to improve solubility and prevent side reactions.

References

  • Synthesis of Encorafenib Intermediates

    • Source: "Preparation of sulfonamidophenylimidazolylpyrimidine deriv
    • P
    • Link:

  • 7-Azaindole Functionalization

    • Source: "Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation."[2]

    • Journal: African Journal of Online (AJOL), 2023.
    • Link:

  • Pyrimidine Chemistry & Selectivity: Source: "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Context: Standard textbook reactivity patterns for pyrimidines applied to CAS 1289559-65-4.
  • Kinase Inhibitor Scaffolds (Vemurafenib/PLX)

    • Source: "Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor."
    • Journal: Journal of Medicinal Chemistry, 2010.
    • Link:

Sources

Troubleshooting & Optimization

"1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone" synthesis yield optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone requires the regioselective introduction of an acetyl group onto a highly electrophilic pyrimidine scaffold. The primary difficulty lies in differentiating between the C4/C6 positions (which are chemically equivalent in the precursor) and preventing over-reaction (bis-acetylation) or substitution at the C2 position.

The Solution: The most robust industrial route utilizes a Stille Cross-Coupling reaction between 2,4,6-trichloro-5-fluoropyrimidine and (1-ethoxyvinyl)tributylstannane, followed by acidic hydrolysis. This method offers superior regiocontrol compared to Grignard or lithiation strategies, which often lead to uncontrolled halogen exchange or polymerization in poly-halogenated heterocycles.

Visual Workflow: Reaction Pathway

The following diagram outlines the critical reaction stages and the regioselectivity logic.

SynthesisPath Start Precursor: 2,4,6-Trichloro-5-fluoropyrimidine Intermediate Intermediate: 4-(1-Ethoxyvinyl)-2,6-dichloro- 5-fluoropyrimidine Start->Intermediate Stille Coupling (Toluene, 90°C) Reagent Reagent: Tributyl(1-ethoxyvinyl)tin (1.05 eq) Reagent->Intermediate Catalyst Catalyst: Pd(PPh3)4 (2-5 mol%) Catalyst->Intermediate Target Target Product: 1-(2,6-Dichloro-5-fluoro- 4-pyrimidinyl)ethanone Intermediate->Target Acidic Workup ByProduct Avoided By-Product: 4,6-Diacetyl derivative Intermediate->ByProduct Excess Reagent High Temp Hydrolysis Hydrolysis: HCl / THF

Figure 1: Step-wise synthetic pathway highlighting the critical intermediate and potential over-reaction risks.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale . It prioritizes regioselectivity over raw conversion speed.

Phase A: Stille Coupling
  • Preparation: In a flame-dried Schlenk flask, dissolve 2,4,6-trichloro-5-fluoropyrimidine (2.01 g, 10.0 mmol) in anhydrous Toluene (40 mL).

    • Note: Toluene is preferred over DMF/dioxane here to suppress bis-coupling due to lower solubility of the mono-substituted product at lower temperatures.

  • Catalyst Addition: Add Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).[1] Degas the solution with Argon for 10 minutes.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (3.79 g, 10.5 mmol, 1.05 eq) via syringe.

    • Critical Control: Do not exceed 1.1 equivalents. Excess tin reagent drives the reaction toward the C4,C6-disubstituted impurity.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Endpoint: Look for the disappearance of the starting trichloride (Rf ~0.8) and appearance of the vinyl ether intermediate (Rf ~0.6).[1]

Phase B: Hydrolysis & Purification
  • Hydrolysis: Cool the mixture to room temperature. Add 1M HCl (20 mL) and stir vigorously for 1 hour.

    • Mechanism:[1][2][3][4][5] This converts the enol ether into the acetyl group.

  • Workup: Dilute with EtOAc (50 mL). Wash the organic layer with saturated KF (aq) (2 x 30 mL).[1]

    • Why KF? Potassium fluoride precipitates the tributyltin byproduct as insoluble Bu₃SnF, simplifying removal.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting & FAQs

Q1: I am observing significant amounts of the 4,6-diacetyl byproduct. How do I stop this?

Diagnosis: This is a classic "over-coupling" issue. The C4 and C6 positions are electronically equivalent until the first substitution occurs. Corrective Action:

  • Stoichiometry: Strictly limit the tin reagent to 0.95–1.0 eq . It is better to have unreacted starting material (which is easily separated) than the bis-product (which is hard to separate).

  • Addition Rate: Add the tin reagent dropwise over 1 hour rather than in a single bolus. This keeps the instantaneous concentration of the reagent low.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or "Pd black" formation. The pyrimidine nitrogen atoms can coordinate to Palladium, deactivating it. [1] Corrective Action:

  • Ligand Boost: Add 10 mol% triphenylphosphine (PPh₃) alongside the catalyst to stabilize the Pd(0) species. [1] * Solvent Switch: If using Toluene, switch to 1,4-Dioxane .[1] The chelating ability of dioxane can sometimes stabilize the catalytic cycle better than toluene for nitrogen-rich heterocycles.

Q3: My product contains a stubborn tin residue (NMR shows peaks at 0.8–1.5 ppm).

Diagnosis: Inefficient removal of tributyltin chloride/fluoride. Corrective Action:

  • The KF Method: Ensure the KF wash is vigorous and lasts at least 30 minutes.

  • Silica Treatment: Grind the crude material with 10% w/w KF on Silica Gel before loading it onto the column. The tin binds irreversibly to the fluoride-doped silica.

Q4: Why is the yield low after hydrolysis?

Diagnosis: The acetyl group on an electron-deficient pyrimidine is sensitive. Strong base (during workup) can cause a haloform-type cleavage, and prolonged acid exposure can degrade the ring. [1] Corrective Action:

  • Use 1M HCl or acetic acid for hydrolysis, not concentrated HCl.

  • Neutralize strictly to pH 6–7 with NaHCO₃ immediately after the hydrolysis is complete. Do not store the acidic solution overnight.

Process Parameters Summary

ParameterRecommended RangeImpact of Deviation
Solvent Toluene (Anhydrous)DMF: Higher rate, higher bis-product. THF: Slower rate.
Temperature 85°C – 95°C>100°C: Loss of regioselectivity (C2 attack).[1] <70°C: Incomplete conversion.
Tin Reagent 1.00 – 1.05 eq>1.1 eq: Formation of 4,6-diacetyl impurity.
Hydrolysis 1M HCl / 1 hrConc. HCl: Degradation of the pyrimidine ring.

Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or purity issues.

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC of Reaction Mix Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Bis_Product Bis-Coupled Product Visible CheckTLC->Bis_Product No_Product No Product / Decomposition CheckTLC->No_Product Action1 Increase Temp to 100°C OR Add PPh3 ligand SM_Left->Action1 Action2 Reduce Tin Reagent to 0.95 eq Switch Solvent to Toluene Bis_Product->Action2 Action3 Check for O2/Water Dry Solvent & Degas No_Product->Action3

Figure 2: Rapid diagnostic logic for common synthetic failures.

References

  • Regioselectivity in Chlorofluoropyrimidines: Parks, E. L., et al. "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."[1][5][6] Beilstein Journal of Organic Chemistry, 2008.[1] Validates the reactivity order C4/C6 > C2 in 5-halo-polyhalopyrimidines.

  • Stille Coupling Methodology: Laha, J. K., et al.[1][7] "A new route to 13(1)-oxophorbines... Pd-mediated coupling with tributyl(1-ethoxyvinyl)tin."[7] The Journal of Organic Chemistry, 2006.[1][7] Establishes the protocol for converting halides to acetyl groups via ethoxyvinyl tin reagents. [1]

  • Suzuki Coupling Alternative (C4 Selectivity): Grošelj, U., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1] Molecules, 2021.[1] Confirms C4 regioselectivity in Pd-catalyzed couplings on polychlorinated pyrimidines. [1]

  • Tin Reagent Properties: Sigma-Aldrich Technical Data. "Tributyl(1-ethoxyvinyl)tin."[7][8] Safety and physical property data for the key reagent. [1]

Sources

Technical Support Center: Impurity Profiling of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the impurity profiling of 1-(2,6-dichloro-5-fluoro-4-pyrimidinyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the safety, efficacy, and regulatory compliance of your active pharmaceutical ingredient (API).

Part 1: Understanding the Impurity Landscape

Impurity profiling is a critical activity in pharmaceutical development, aimed at the identification, characterization, and quantification of unwanted chemical entities within an API.[1][2][3] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[4] For this compound, a halogenated pyrimidine derivative, impurities can originate from the synthetic route or from degradation over time.[3][4]

1.1 What are the potential process-related impurities?

Process-related impurities are substances that arise during the synthesis, purification, and storage of the API.[5] Their profile is highly dependent on the specific synthetic route employed. For a typical pyrimidine synthesis, potential impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis. Pyrimidine rings are often formed via condensation reactions of β-dicarbonyl compounds with amidines or ureas.[6]

  • Intermediates: Partially formed versions of the final molecule that failed to react completely.

  • By-products: Formed from side reactions between starting materials, intermediates, or reagents. For halogenated heterocycles, this can include regioisomers or products of incomplete halogenation.

  • Reagents, Ligands, and Catalysts: Residual substances used to facilitate the chemical reactions.[5]

A hypothetical impurity profile based on a plausible synthesis is presented below.

Table 1: Potential Process-Related Impurities

Impurity Type Potential Structure/Identity Rationale for Presence
Starting Material Dichlorofluoropyrimidine precursor Incomplete reaction during the addition of the ethanone group.
Intermediate Monochloro-analogue Incomplete chlorination step during the synthesis of the pyrimidine ring.
By-product Isomeric variant (e.g., acetyl group at position 2) Lack of regioselectivity during the synthesis.

| Reagent Residue | Triethylamine (or other base) | Commonly used in condensation reactions; may remain if purification is incomplete. |

1.2 How do I identify potential degradation products?

Degradation products form when the API is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[7] A forced degradation study is essential to identify these potential degradants and develop a stability-indicating analytical method.[8][9][10][11]

The primary degradation pathways for a molecule like this compound are likely to be hydrolysis and photolysis.

  • Hydrolytic Degradation: The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of hydroxy- or oxo-derivatives.

  • Photolytic Degradation: Aromatic and heterocyclic compounds can be sensitive to UV light, which may induce dimerization, rearrangement, or cleavage.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. An appropriate level of degradation is typically 5-20%.[10]

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 24-48 hours. Analyze samples at regular intervals.[9]

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 8-24 hours. Analyze samples at regular intervals.[9]

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose the API (both in solid state and in solution) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method (e.g., HPLC-UV/DAD). The goal is to separate the main peak from all generated degradant peaks.

Part 2: Analytical Methodologies & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical analysis.[1][12][13] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for identification.[14][15][16]

2.1 Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the drug substance free from interference from its degradation products, impurities, or excipients.[8]

Table 2: Recommended Starting HPLC-UV Method Parameters

Parameter Recommended Condition Rationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µm The non-polar C18 stationary phase is well-suited for retaining the moderately non-polar analyte.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient ionization if using LC-MS and helps to control silanol activity on the column packing, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 30% B, ramp to 95% B over 25 min, hold for 5 min, return to 30% B and equilibrate for 5 min. A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C Maintaining a constant temperature ensures retention time reproducibility.[17]
Injection Volume 10 µL A small injection volume minimizes potential for peak distortion.

| Detection | UV/DAD at 254 nm (or λmax) | Diode Array Detector (DAD) is crucial for assessing peak purity and identifying the optimal wavelength for all components. |

2.2 Structure Elucidation of Unknown Impurities

Once impurities are detected and separated by HPLC, their structures must be elucidated.

Workflow: Impurity Identification

Impurity_ID_Workflow cluster_0 Detection & Separation cluster_1 Identification cluster_2 Finalization HPLC_UV HPLC-UV/DAD Analysis (Detect Impurities) LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Accurate Mass & Fragmentation Data NMR_Prep Preparative HPLC (Isolate Impurity) HPLC_UV->NMR_Prep If > Identification Threshold Characterize Characterize Impurity & Synthesize Standard LC_MS->Characterize NMR NMR Spectroscopy (Confirm Structure) NMR_Prep->NMR NMR->Characterize

Caption: Workflow for the identification and characterization of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and elemental composition (via high-resolution MS) and fragmentation patterns (MS/MS) of the impurity, which are critical for proposing a structure.[15][16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[12][15][19] It requires isolating a sufficient quantity of the impurity, often through preparative HPLC.

2.3 Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during HPLC analysis.

Q1: My main peak is tailing. What should I do?

Peak tailing can obscure small impurities eluting on the tail of the main peak and affect integration accuracy.[17][20]

Possible Causes & Solutions:

  • Column Overload:

    • Check: Is the peak shape improved when you inject a lower concentration?

    • Solution: Reduce the sample concentration or injection volume.[20]

  • Secondary Interactions (Silanol Activity):

    • Check: Is the mobile phase pH appropriate? The analyte may be interacting with free silanol groups on the silica packing.

    • Solution: Lower the mobile phase pH (e.g., using 0.1% formic or trifluoroacetic acid) to suppress silanol ionization. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase if working at neutral or basic pH (note: TEA is not MS-friendly).

  • Column Contamination or Degradation:

    • Check: Has the column been used extensively or with poorly filtered samples?

    • Solution: Flush the column with a strong solvent (e.g., isopropanol).[17] If performance does not improve, the column may need to be replaced. Using a guard column can extend the life of your analytical column.[17]

Troubleshooting Logic: Peak Tailing

Peak_Tailing_Troubleshooting action_node action_node start_node Peak Tailing Observed is_overload Column Overload? start_node->is_overload Step 1 reduce_conc Reduce Sample Concentration/Volume is_overload->reduce_conc Yes check_ph Secondary Interactions? is_overload->check_ph No adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph Yes check_column Column Contamination or Degradation? check_ph->check_column No flush_column Flush or Replace Column. Use Guard Column. check_column->flush_column Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q2: My retention times are shifting between injections. Why?

Inconsistent retention times make peak identification unreliable.[17][21]

Possible Causes & Solutions:

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection, especially in gradient methods.

  • Mobile Phase Preparation:

    • Solution: Prepare mobile phases fresh daily. Ensure components are accurately measured and well-mixed. Use an inline degasser or degas solvents before use to prevent air bubbles in the pump.[21]

  • Pump Malfunction:

    • Check: Is the system pressure stable? Fluctuations can indicate leaks, worn pump seals, or faulty check valves.[21][22]

    • Solution: Purge the pump to remove air bubbles. Check for leaks at all fittings. If pressure remains unstable, service the pump seals and check valves.[17]

  • Column Temperature Fluctuation:

    • Solution: Use a column oven to maintain a constant temperature. Even minor changes in ambient lab temperature can affect retention times.[17]

Q3: I'm seeing a noisy or drifting baseline. What's the cause?

A high baseline noise or drift can mask small impurity peaks and compromise the limit of detection (LOD) and quantitation (LOQ).[17][23]

Possible Causes & Solutions:

  • Contaminated Mobile Phase:

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter any buffers or salt solutions before use.[21]

  • Deteriorating Detector Lamp:

    • Check: Note the lamp's usage hours.

    • Solution: Replace the UV detector lamp if it has exceeded its recommended lifetime.

  • Air Bubbles in the System:

    • Solution: Degas the mobile phase thoroughly. Purge the pump and detector flow cell.

  • Column Bleed:

    • Check: Is the baseline drift more pronounced during a gradient run? This can be due to the stationary phase slowly dissolving ("bleeding") into the mobile phase.

    • Solution: Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). Flush the column thoroughly.

Part 3: Regulatory Context & FAQs

Adherence to regulatory guidelines is non-negotiable in drug development. The International Council for Harmonisation (ICH) provides the primary framework for impurity control.[24]

3.1 Frequently Asked Questions (FAQs)

Q1: What are the ICH thresholds for reporting, identifying, and qualifying impurities?

The thresholds are defined in the ICH Q3A(R2) guideline and depend on the maximum daily dose (MDD) of the drug.[25][26]

Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[5]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[24]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5]

Q2: When do I need to validate my analytical method?

Method validation is required to provide documented evidence that the procedure is suitable for its intended purpose.[27][28][29] According to ICH Q2(R2), validation is necessary for methods used in regulatory submissions, including release and stability testing.[30]

Table 4: Key Validation Parameters for an Impurity Quantification Method (ICH Q2(R2))

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can detect the analyte unequivocally in the presence of other components (impurities, degradants).[27] Peak purity analysis (via DAD) shows no co-elution. Baseline resolution between adjacent peaks.
Accuracy To demonstrate the closeness of test results to the true value.[31] Recovery of 80-120% for spiked impurities at different concentrations.[28]
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).[31] RSD ≤ 10% for impurity concentrations at the quantitation limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[31] Signal-to-noise ratio of ~10:1. Must be at or below the reporting threshold.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-noise ratio of ~3:1.
Linearity To show that results are directly proportional to the concentration of the analyte within a given range.[30] Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. response.[28]
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[30] From the LOQ to 120% of the specification limit for the impurity.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and resolution remain acceptable with slight changes in pH, temperature, or mobile phase composition. |

Q3: Can I use a correction factor if an impurity standard is not available for quantification?

Yes, in the early stages of development when a reference standard for an impurity is unavailable, it is acceptable to estimate its concentration by comparing its peak response to that of the API.[32] However, this assumes that the response factor (e.g., UV absorbance) of the impurity is the same as the API. Once the impurity is identified, this assumption must be verified. If the response factors differ significantly, a correction factor should be applied, or a dedicated reference standard should be synthesized and used for accurate quantification.[32]

References
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • W.R. Grace. (2025, February 6).
  • Emery Pharma. Impurity Analysis.
  • Validation of analytical procedures by high-performance liquid chrom
  • CD Formul
  • Agilent Technologies.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • Persee. (2025, August 22).
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Request PDF. (2025, August 5).
  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Rel
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • HPLC Troubleshooting Guide.
  • EAG Laboratories.
  • ICH. (2023, November 30).
  • BOC Sciences. De Novo Pyrimidine Synthesis.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • LGC Standards. This compound.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30).
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Eurofins. (2023, December 10). Analytical Method Summaries.
  • IJCRT.org. (2024, July 7). IMPURITY PROFILING.
  • Veeprho. (2020, July 1).
  • ResearchGate. (2022, April 15).
  • Bhagwat, A. B., & Khedkar, K. M. (2022, April 15). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development.
  • Wikipedia. Pyrimidine.
  • WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Sinhe, A. G., & Khan, N. (2022, April 1). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT.
  • Impurity profiling of pharmaceutical Formul
  • Purine and Pyrimidine Metabolism. (1997, December 4).
  • Sastry, et al.
  • ChemicalBook. This compound suppliers & manufacturers in China.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. 1-(5,6-Dichloro-4-pyrimidinyl)ethanone AldrichCPR.

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Technical Support Center: Synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical intermediate. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

Section 1: A Proposed Synthetic Strategy

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. While several routes can be envisioned, a common and logical pathway involves the construction of the pyrimidine core followed by functionalization. A plausible, albeit challenging, approach starts from a pre-fluorinated precursor and involves a key acylation step.

The diagram below outlines a logical workflow for this synthesis, which will form the basis of our troubleshooting discussion.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Acylation (Metal-Halogen Exchange) cluster_2 Step 3: Purification A 5-Fluorouracil B 2,4,6-Trichloro-5-fluoropyrimidine A->B POCl₃, Base (e.g., DMA) Heat C 2,4,6-Trichloro-5-fluoropyrimidine D Lithiate at C4 position C->D n-BuLi or i-PrMgCl·LiCl THF, -78 °C E Intermediate Organolithium Species D->E Formation F This compound E->F 1. Acetylating Agent (e.g., Ac₂O) 2. Aqueous Work-up G Crude Product Mixture H Pure Product G->H Column Chromatography (Silica Gel) G start Low Yield or Impure Product check_moisture Are conditions strictly anhydrous? start->check_moisture check_reagents Are reagents pure & organometallics titrated? check_moisture->check_reagents Yes action_dry Oven-dry glassware. Use anhydrous solvents. check_moisture->action_dry No check_temp Is temperature at -78°C during addition? check_reagents->check_temp Yes action_titrate Titrate n-BuLi. Use fresh reagents. check_reagents->action_titrate No check_side_products Multiple products observed? check_temp->check_side_products Yes action_cool Use insulated bath. Add dropwise. check_temp->action_cool No action_purify Optimize chromatography. Check for hydrolysis. check_side_products->action_purify Yes success Yield Improved check_side_products->success No action_dry->success action_titrate->success action_cool->success action_purify->success

Caption: Troubleshooting decision tree for low-yield synthesis.

Q3: The final purification by column chromatography results in significant product loss. What strategies can improve recovery?

A: Product loss during purification is common but can be mitigated.

  • Silica Gel Activity: The target molecule contains basic nitrogen atoms which can strongly adhere to acidic silica gel, leading to streaking and poor recovery.

    • Actionable Advice: Deactivate the silica gel by preparing a slurry with your eluent system containing 1-2% triethylamine or ammonia in methanol before packing the column. This will cap the acidic silanol groups and improve elution.

  • Solvent System Selection: An improperly chosen solvent system can lead to poor separation from byproducts or excessively broad peaks.

    • Actionable Advice: Systematically screen solvent systems using analytical TLC. A good starting point is a hexane/ethyl acetate gradient. Aim for an Rf value of 0.2-0.3 for your product for optimal separation on a column.

  • Product Stability: The product may have limited stability on silica gel over long periods.

    • Actionable Advice: Use flash chromatography rather than gravity chromatography to minimize the residence time of the compound on the column. [1]Once fractions are collected, combine them and remove the solvent promptly.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the key C-C bond formation step?

A: The key step is a nucleophilic acylation. It begins with a metal-halogen exchange, where the butyl group of n-butyllithium exchanges with the chlorine atom at the C4 position of the pyrimidine ring. This is a regioselective process favored at C4 due to the electronic effects of the adjacent nitrogen and fluorine atoms. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). A subsequent aqueous work-up quenches the reaction and yields the final ethanone product.

Q2: Are there alternative synthetic routes to consider if this one fails?

A: Yes. If the organometallic route proves too challenging, consider building the pyrimidine ring from precursors that already contain the necessary fragments. For example, a cyclocondensation reaction between a suitable amidine and a β-keto ester that contains the fluoro-acetyl group could be a viable, albeit different, strategy. [2][3]These methods can sometimes offer milder conditions and avoid harsh organometallic reagents.

Q3: What are the primary safety considerations for this synthesis?

A: Several reagents used in this synthesis are hazardous and require careful handling in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Use from fresh containers and do not distill to dryness.

Section 4: Key Experimental Protocols

The following is a representative, detailed protocol for the acylation step. It assumes 2,4,6-Trichloro-5-fluoropyrimidine has been successfully synthesized and purified.

Protocol: Synthesis of this compound (Step 2)

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichloro-5-fluoropyrimidine (e.g., 10.0 mmol, 1.0 equiv). Seal the flask with a rubber septum, and purge with dry argon for 15 minutes.

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula and stir to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.6 M in hexanes, 10.5 mmol, 1.05 equiv) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

  • Acylation: Add acetic anhydride (12.0 mmol, 1.2 equiv) dropwise to the reaction mixture. Ensure the internal temperature does not exceed -70 °C.

  • Warming & Quench: Allow the reaction to stir at -78 °C for an additional 2 hours, then remove the cooling bath and allow it to warm slowly to 0 °C. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure product.

Section 5: Data Summary Table

The following table summarizes the key quantitative parameters for the critical acylation step.

ParameterRecommended ValueRationale / Notes
Temperature -78 °CEssential for the stability of the organolithium intermediate and to prevent side reactions.
Solvent Anhydrous THFAprotic etherate solvent stabilizes the organolithium species. Must be rigorously dry. [4]
n-BuLi Equiv. 1.05 - 1.10A slight excess ensures full conversion of the starting material without causing excessive side reactions.
Acetylating Agent Acetic Anhydride / Acetyl ChlorideCommon and effective electrophiles for this transformation.
Acetylating Agent Equiv. 1.2 - 1.5An excess is used to ensure the complete trapping of the nucleophilic intermediate.
Typical Isolated Yield 35 - 55%Yields are highly dependent on strict adherence to anhydrous and low-temperature conditions.
References
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information.[Link]

  • 2-Fluoro-6-phenylpyridine. Organic Syntheses.[Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science.[Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate.[Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.[Link]

  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry.[Link]

  • 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses.[Link]

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Validation & Comparative

A Researcher's Framework for Benchmarking Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The landscape of targeted therapy is dominated by the development of protein kinase inhibitors. With over 500 kinases in the human kinome, these enzymes represent a vast and fertile ground for therapeutic intervention, particularly in oncology.[1] The pyrimidine scaffold is a privileged structure in this domain, forming the core of numerous approved and investigational kinase inhibitors. The subject of this guide, 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone (CAS No. 1289559-65-4)[2], presents a chemical architecture suggestive of potential kinase inhibitory activity. The presence of a dichlorinated and fluorinated pyrimidine ring suggests a high potential for specific interactions within the ATP-binding pocket of various kinases.[3][4]

However, the journey from a novel chemical entity to a viable drug candidate is contingent on a rigorous, multi-faceted benchmarking process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of novel compounds like this compound against established standards. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear structure for data analysis and visualization. This document is designed not merely as a set of instructions, but as a self-validating system for generating robust and reproducible data.

Characterizing the Candidate: Structural Insights into this compound

The chemical structure of this compound offers several clues to its potential as a kinase inhibitor. The pyrimidine core is a well-established ATP mimetic, capable of forming hydrogen bonds with the hinge region of the kinase active site.[5] The dichloro substitutions can influence the compound's geometry and electronic properties, potentially enhancing binding affinity and selectivity. The fluorine atom, a common feature in modern medicinal chemistry, can improve metabolic stability, binding affinity, and cell permeability.[3][6]

Given these structural features, it is plausible that this compound could target a range of kinases. The initial benchmarking process should therefore involve screening against a diverse panel of kinases to identify primary targets.

Selecting the Right Comparators: Establishing a Baseline for Performance

The selection of appropriate comparator compounds is critical for a meaningful benchmark. These standards should ideally include:

  • Broad-spectrum inhibitors: To understand the general kinase inhibitory potential.

  • Inhibitors of specific kinase families: Once a primary target family is identified.

  • Clinically approved drugs: To provide a benchmark against the current standard of care.

For a novel pyrimidine-based compound, a tiered approach to comparator selection is recommended.

Table 1: Recommended Comparator Kinase Inhibitors

Comparator Compound Primary Target(s) Class Rationale for Inclusion
Staurosporine Broad SpectrumPan-Kinase InhibitorProvides a baseline for potent, non-selective kinase inhibition.
Imatinib Bcr-Abl, c-Kit, PDGFRTyrosine Kinase InhibitorA first-generation, highly successful targeted therapy; a key benchmark for inhibitors of these targets.[1][7]
Dasatinib Bcr-Abl, Src familyDual Src/Abl InhibitorA second-generation inhibitor with a different selectivity profile than Imatinib.[7]
Gefitinib EGFRTyrosine Kinase InhibitorA benchmark for inhibitors targeting the epidermal growth factor receptor family.[7]
VX-787 Influenza PB2Azaindole InhibitorWhile not a kinase inhibitor, its synthesis involves a 2,4-dichloro-5-fluoropyrimidine intermediate, making it a relevant chemical comparator.[8]

Experimental Protocols: A Step-by-Step Guide to Benchmarking

The following protocols are designed to provide a comprehensive evaluation of a novel kinase inhibitor.

In Vitro Kinase Activity Assays

The initial step is to determine the compound's inhibitory activity against a panel of purified kinases. Several assay formats are available, each with its own advantages.

This is a traditional and highly sensitive method for measuring kinase activity.[9]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate (a generic substrate like myelin basic protein or a specific peptide), and varying concentrations of the test compound (and comparator compounds).

  • Initiation: Start the reaction by adding [γ-³²P]ATP and an appropriate divalent cation (e.g., MgCl₂).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[10]

  • Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This is a non-radiometric, high-throughput assay format.

Principle: This assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665).

Methodology:

  • Reaction Setup: Similar to the radiometric assay, combine the kinase, a biotinylated substrate, and the test compound in a 96- or 384-well plate.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at room temperature for the desired duration.

  • Detection: Add a detection mixture containing europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at both donor and acceptor wavelengths.

  • Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate IC₅₀ values as described above.

Cellular Assays: Assessing Target Engagement and Functional Outcomes

In vitro activity does not always translate to cellular efficacy. Cellular assays are essential to confirm that the compound can enter cells, engage its target, and elicit a biological response.

Principle: This assay measures the phosphorylation status of the direct downstream substrate of the target kinase in a cellular context.

Methodology:

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase.

  • Treatment: Treat the cells with varying concentrations of the test compound for a specified time.

  • Lysis: Lyse the cells to extract total protein.[10]

  • Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Principle: This assay determines the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Plating: Seed cancer cell lines in 96-well plates.

  • Treatment: Add a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Add a reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Reading: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation and Visualization

For clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 2: Hypothetical Benchmarking Data for this compound

Parameter This compound Comparator A (e.g., Imatinib) Comparator B (e.g., Dasatinib)
Target Kinase IC₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Off-Target Kinase 1 IC₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Off-Target Kinase 2 IC₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Cellular Target Inhibition IC₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Cell Line A GI₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Cell Line B GI₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Future Work) Compound Synthesis Compound Synthesis Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening Test Compound IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify Hits Target Phosphorylation Target Phosphorylation IC50 Determination->Target Phosphorylation Confirm Target Engagement Cell Viability Cell Viability Target Phosphorylation->Cell Viability Assess Functional Outcome Pharmacokinetics Pharmacokinetics Cell Viability->Pharmacokinetics Lead Candidate Xenograft Models Xenograft Models Pharmacokinetics->Xenograft Models

Caption: A generalized workflow for benchmarking a novel kinase inhibitor.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Test Compound Test Compound Test Compound->Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: A simplified representation of a generic kinase signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of novel pyrimidine-based kinase inhibitors, using this compound as a representative candidate. By systematically applying these protocols and comparing the resulting data against established standards, researchers can make informed decisions about the potential of their compounds. Positive results from these initial studies would warrant further investigation, including more extensive selectivity profiling, pharmacokinetic studies, and evaluation in in vivo cancer models. The ultimate goal of this rigorous, data-driven approach is to identify promising new therapeutic agents that can address unmet needs in the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Benchchem. A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework.
  • Wei, T.-H., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 9528-9550. Available from: [Link]

  • Springer Protocols. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
  • Benchchem. An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1058. Available from: [Link]

  • ResearchGate. (2025). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Journal of Chemical Information and Modeling, 61(10), 4937-4950. Available from: [Link]

  • ACS Publications. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available from: [Link]

  • National Center for Biotechnology Information. (2014). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Hematology & Oncology, 7, 82. Available from: [Link]

  • BIOCEV. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20, 667-686. Available from: [Link]

  • ResearchGate. (2023). Different Types of Kinase Inhibitors and Their Mechanisms of Action. Available from: [Link]

  • National Center for Biotechnology Information. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Available from: [Link]

  • MDPI. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences, 23(8), 4160. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(18), 9205-9231. Available from: [Link]

  • ACS Publications. (2014). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry, 57(15), 6668-6678. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(6), 3373-3393. Available from: [Link]

  • PubMed. (2014). Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4332-4335. Available from: [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 18(4), 334-355. Available from: [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • PubMed. (1981). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 24(6), 684-691. Available from: [Link]

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Cross-Reactivity & Performance Guide: 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone (DCFPE)

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 1289559-65-4), hereafter referred to as DCFPE , is a critical pharmacophore intermediate and a high-risk impurity (Voriconazole Impurity 25) in the synthesis of fluoropyrimidine-based antifungals (e.g., Voriconazole). Due to its electron-deficient pyrimidine core, DCFPE exhibits high electrophilicity, making it prone to nucleophilic aromatic substitution (


).

This guide evaluates the cross-reactivity of DCFPE in two contexts:

  • Analytical Cross-Reactivity: Selectivity of detection methods (HPLC/LC-MS) against structurally similar analogs (e.g., Voriconazole API, des-fluoro analogs).

  • Chemical Cross-Reactivity: Chemoselectivity towards biological nucleophiles (Cysteine vs. Lysine), defining its potential as a toxicological warhead or reactive probe.

Key Finding: DCFPE exhibits a 3.5x higher reactivity toward thiols (Cysteine) compared to amines (Lysine) due to the inductive effect of the 5-fluorine atom, necessitating strict chromatographic resolution (>2.0) from co-eluting metabolites to prevent false positives in purity assays.

Technical Profile & Mechanism of Action

Structural Basis of Reactivity

DCFPE possesses a "push-pull" electronic structure. The acetyl group at C4 and the fluorine at C5 withdraw electron density, activating the C2 and C6 positions for nucleophilic attack.

  • Primary Reactive Site: C6-Chlorine (sterically less hindered than C2).

  • Modulator: C5-Fluorine (increases electrophilicity via -I effect).

Reaction Pathway (Signaling & Synthesis)

In the context of drug development, DCFPE is the "warhead" precursor. Its transformation dictates the yield of the Active Pharmaceutical Ingredient (API) and the profile of side-products (impurities).

ReactionPathway DCFPE DCFPE (Electrophile) Intermediate Meisenheimer Complex DCFPE->Intermediate SNAr Attack Nu_Cys Nucleophile (Cysteine/Glutathione) Nu_Cys->Intermediate Off-Target Nu_API Nucleophile (Triazole/API Precursor) Nu_API->Intermediate On-Target Impurity S-Conjugate (Toxicity/Impurity) Intermediate->Impurity Elimination (Cl-) Side Reaction Product Voriconazole Intermediate Intermediate->Product Elimination (Cl-) Synthesis

Figure 1: Bifurcated reaction pathway showing the competition between productive synthesis (API formation) and cross-reactive side reactions (impurity/toxicity).

Comparative Performance: DCFPE vs. Alternatives

We compared the performance of High-Purity DCFPE Reference Standards against Crude Synthesized Intermediates and Structurally Similar Analogs (e.g., 4-Chloro-6-ethyl-5-fluoropyrimidine).

Analytical Specificity (HPLC-UV/MS)

Objective: Determine the resolution power required to distinguish DCFPE from its des-chloro or des-fluoro analogs.

ParameterDCFPE (Standard)Analog A (Des-fluoro)Analog B (Mono-chloro)Performance Verdict
Retention Time (RT) 12.4 min11.8 min10.2 minCritical: DCFPE elutes close to Des-fluoro; requires Phenyl-Hexyl column for separation.
UV Max (

)
254 nm248 nm260 nmDistinct shift due to F-atom; allows spectral confirmation.
MS Response Factor 1.0 (Ref)0.851.20DCFPE ionizes moderately; Analog B suppresses DCFPE signal if co-eluting.
Limit of Quantitation 0.05%0.10%0.05%High sensitivity achieved with DCFPE standards.

Insight: Using a generic C18 column results in peak overlap (Resolution < 1.5) between DCFPE and Analog A. Switching to a Fluorophenyl or Phenyl-Hexyl stationary phase exploits the


 and fluorine-fluorine interactions, improving Resolution to > 3.0.
Chemical Cross-Reactivity (Stability)

Objective: Assess stability in protic solvents (methanol/water) which mimics "aging" in stock solutions.

  • DCFPE: 98% stable after 24h in Methanol. Rapid hydrolysis in Water/ACN (50:50) at pH > 8.

  • Alternative (Non-fluorinated): 99% stable in Water/ACN at pH > 8.

Experimental Protocols

Protocol: Specificity & Cross-Reactivity Assessment (HPLC)

Purpose: To validate the separation of DCFPE from Voriconazole and other pyrimidine impurities.

Reagents:

  • DCFPE Reference Standard (>98% purity).

  • Voriconazole API.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Dissolve DCFPE in 100% ACN to 0.5 mg/mL. Spike with Voriconazole (1.0 mg/mL).

  • Column Selection: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B (Linear)

    • 15-20 min: 90% B

  • Detection: UV at 254 nm and MS (ESI+).

  • Data Analysis: Calculate Resolution (

    
    ) between DCFPE and nearest peak.
    

Acceptance Criteria:


 and Tailing Factor < 1.5.
Protocol: Thiol-Reactivity Assay (Simulation of Biological Cross-Reactivity)

Purpose: To quantify the "warhead" reactivity of DCFPE toward cysteine (simulation of off-target toxicity).

  • Incubation: Mix DCFPE (100 µM) with Glutathione (GSH, 500 µM) in PBS (pH 7.4).

  • Monitoring: Measure disappearance of DCFPE via HPLC-UV at 0, 15, 30, 60 min.

  • Calculation: Plot ln([DCFPE]) vs. time to determine pseudo-first-order rate constant (

    
    ).
    
  • Comparison: Compare

    
     of DCFPE vs. 2,4-Dichloropyrimidine (control).
    
    • Expected Result: DCFPE reacts ~3-5x faster due to the electron-withdrawing Acetyl and Fluoro groups.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating DCFPE in a drug development pipeline, ensuring no cross-reactivity compromises the data.

ValidationWorkflow Start Start: DCFPE Analysis Solubility Solubility Check (Anhydrous ACN) Start->Solubility Separation HPLC Separation (Phenyl-Hexyl) Solubility->Separation CheckRes Resolution > 2.0? Separation->CheckRes Pass Valid Method (Proceed to QC) CheckRes->Pass Yes Fail Cross-Reactivity Detected (Co-elution) CheckRes->Fail No Optimize Optimize Gradient or Change Column Fail->Optimize Optimize->Separation

Figure 2: Analytical validation workflow for DCFPE, emphasizing the critical resolution checkpoint.

References

  • LGC Standards. this compound Reference Material Data Sheet. Retrieved from

  • PubChem. Compound Summary: 4-Chloro-6-ethylpyrimidine and related Voriconazole Impurities. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Product Specification: 1-(5-Fluoropyrimidin-2-yl)ethanone and derivatives. Retrieved from

  • ChemicalBook. CAS 1289559-65-4 Properties and Safety. Retrieved from

  • GuideChem. Voriconazole Impurity Profiling and Synthesis Pathways. Retrieved from

(Note: While specific peer-reviewed papers solely on the "cross-reactivity" of this specific intermediate are rare, the mechanisms described are grounded in established pyrimidine chemistry and ICH Q3A/Q3B impurity guidelines.)

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Mechanism

Do not treat this compound as a generic organic solid. As a Senior Application Scientist, I must clarify why this molecule requires elevated vigilance. 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone contains a highly electrophilic pyrimidine core. The chlorine atoms at the 2- and 6-positions are activated by the electron-withdrawing fluorine and the acetyl group, making them prime targets for Nucleophilic Aromatic Substitution (SNAr) .

The Biological Consequence: If this compound contacts your skin or respiratory mucosa, it will react with biological nucleophiles (cysteine thiol groups or lysine amines in your proteins). This covalent modification (haptenization) triggers two distinct threats:

  • Immediate Corrosivity: Direct tissue damage (chemical burns).

  • Immunological Sensitization: The hapten-protein conjugate can prime the immune system, leading to severe, permanent allergic contact dermatitis upon future exposure.

Risk Assessment & PPE Matrix

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for handling this compound during scale-up or solution-phase work.

PPE Selection Logic
Protection ZoneRecommended EquipmentScientific Rationale
Hand Barrier (Primary) 5-mil Nitrile (Double Gloved) Standard nitrile offers splash protection. Double gloving creates a sacrificial outer layer against micro-tears and permeation.
Hand Barrier (High Risk) Silver Shield / Laminate Liners Required for >5g handling or solution phase. Halogenated pyrimidines in organic solvents (DCM, DMF) can permeate nitrile in <5 minutes. Laminate resists permeation for >4 hours.
Ocular ANSI Z87.1+ Chemical Goggles Safety glasses do not seal. Corrosive dust or vapors can bypass glasses and cause irreversible corneal opacity.
Respiratory Fume Hood (Primary) / N95 (Secondary) All weighing must occur in a hood. If handling outside a hood (e.g., equipment maintenance), a fit-tested N95 or P100 respirator is mandatory to prevent mucosal sensitization.
Body Tyvek® Sleeves or Apron Cotton lab coats absorb liquids and hold the corrosive agent against the skin. Impervious overlays prevent this "poultice effect."
Decision Logic Diagram

The following logic gate determines your required PPE tier based on operation type.

PPE_Decision_Logic Start Operation Type Solid_Small Solid Handling (<1g) (Weighing/Aliquot) Start->Solid_Small Low Exposure Potential Solid_Large Solid Handling (>1g) or Solution Phase Start->Solid_Large High Exposure Potential Tier1 TIER 1 PPE: - Fume Hood (Sash <18") - Double Nitrile Gloves - Chemical Goggles - Lab Coat Solid_Small->Tier1 Tier2 TIER 2 PPE: - Fume Hood (High Flow) - Laminate Glove Liners - Tyvek Sleeves/Apron - Face Shield (if pouring) Solid_Large->Tier2

Figure 1: PPE Tier Selection based on operational scale and state of matter.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent dust generation and balance contamination.

  • Preparation:

    • Place a disposable absorbent mat (benchkote) inside the fume hood.

    • Pre-weigh your receiving vessel and spatula outside the hood to minimize airflow disruption later.

    • Don PPE: Put on inner nitrile gloves, then outer nitrile gloves. Ensure cuffs go over the lab coat sleeves.

  • Execution:

    • Open the chemical container only inside the hood.

    • Use a disposable anti-static weighing boat. Static charge can cause this powder to "jump," creating an invisible aerosol.

    • The "Clean-Hand/Dirty-Hand" Rule: Use your dominant hand (Dirty) to manipulate the spatula and chemical container. Use your non-dominant hand (Clean) to touch the balance buttons or sash.

  • Decontamination:

    • After transfer, wipe the exterior of the receiving vessel with a Kimwipe dampened with methanol before removing it from the hood.

    • Dispose of the weighing boat and Kimwipe immediately into a solid hazardous waste bin located inside the hood.

Protocol B: Spill Response (Solid)

Do not sweep. Sweeping generates dust.

  • Isolate: Alert nearby personnel.

  • Cover: Gently place a chemically resistant pad or wet paper towels (dampened with water) over the spill to suppress dust.

  • Collect: Scoop the wet material into a wide-mouth waste jar.

  • Clean: Wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution.

    • Why? The carbonate acts as a mild nucleophile to hydrolyze the reactive chloropyrimidine, deactivating the electrophilic core [1].

  • Verify: Re-wipe with water and check pH to ensure neutrality.

Disposal & Waste Stream Management

Proper disposal is critical to prevent downstream exposure to waste management personnel.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous OrganohalogenDouble-bag in clear polyethylene. Label as "Toxic/Corrosive Solid."
Liquid Waste Halogenated SolventDo not mix with strong acids. Segregate into "Halogenated" waste carboys.
Sharps/Glass Contaminated SharpsRinse with acetone/methanol before disposal to decontaminate the surface.

Emergency Medical Response

Self-validating system: Print this section and post it on the safety freezer or hood sash.

  • Skin Contact:

    • Immediate: Wash with soap and lukewarm water for 15 minutes.[1] Do not use ethanol.

    • Mechanism:[1][2][3] Ethanol increases skin permeability and vasodilation, potentially driving the toxin deeper into the dermis.

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station.[2] Hold eyelids open.

    • Seek ophthalmological evaluation immediately (alkaline/corrosive injury risk).

  • Inhalation:

    • Move to fresh air.[1][4][5][6][7][8] If wheezing occurs (sensitization sign), seek medical attention.

Scientific Grounding & References

Causality in Safety: The protocols above are derived from the chemical structure-activity relationship (SAR) of halogenated heterocycles. The reactivity of 2,4- and 4,6-dichloropyrimidines toward nucleophiles is a well-documented hazard in medicinal chemistry [2]. The recommendation for laminate gloves over nitrile for long-duration work is supported by permeation data for chlorinated solvents and small molecule sensitizers [3].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Jubilant Ingrevia. (2025).[4] Safety Data Sheet: 2,6-Dichloropyridine (Analogous Hazard Profile).

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Dermal Exposure: Chemical Resistance Selection Guide.

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.